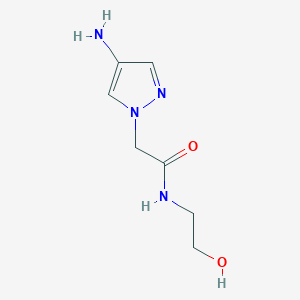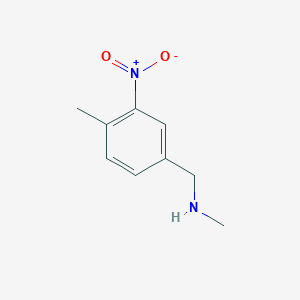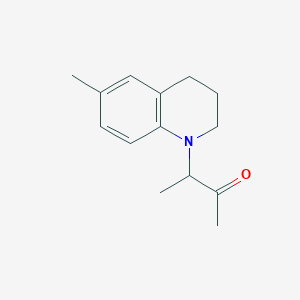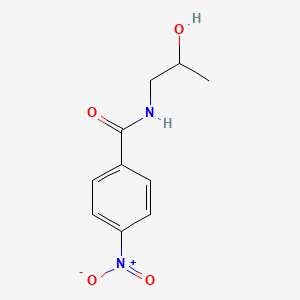
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
説明
“1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 1114822-70-6 . It has a molecular weight of 219.24 .
Molecular Structure Analysis
The IUPAC name for this compound is 1,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid . The InChI code is 1S/C12H13NO3/c1-12(11(15)16)7-10(14)13(2)9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,15,16) .科学的研究の応用
Applications in Therapeutics and Drug Discovery
1,2,3,4-Tetrahydroisoquinoline, a related compound to 1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, serves as a 'privileged scaffold' in nature, initially known for its neurotoxicity but later identified as an endogenous agent preventing Parkinsonism in mammals. This class of compounds has shown notable success in drug discovery, particularly in cancer and central nervous system (CNS) treatments, demonstrating potential as novel drugs for infectious diseases like malaria, tuberculosis, HIV, and leishmaniasis with unique mechanisms of action (Singh & Shah, 2017).
Advances in Organic Synthesis
The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, including compounds related to 1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, shows significant transformations that lead to a variety of structurally complex and biologically relevant molecules. These transformations include shifts and splitting of substituents, revealing the synthetic versatility and potential application of these compounds in developing new pharmaceuticals (Fusco & Sannicolo, 1978).
Antioxidant Properties and Application
Research on the antioxidant ethoxyquin and its analogues, including those related to tetrahydroquinoline derivatives, demonstrates their efficacy in protecting polyunsaturated fatty acids in fish meal from spontaneous combustion, indicating their potential as powerful antioxidants in food preservation and possibly in therapeutic contexts to mitigate oxidative stress (de Koning, 2002).
Application in Organic Light-Emitting Diodes (OLEDs)
The BODIPY-based materials, related to tetrahydroquinoline derivatives, have been recognized for their applications in OLED devices, showcasing the structural design and synthesis advancements for organic semiconductors. These developments highlight the tetrahydroquinoline derivatives' potential in enhancing the performance and efficiency of OLEDs, promoting research into 'metal-free' infrared emitters (Squeo & Pasini, 2020).
Psychotropic Activity and Drug Development
Phosphorylated carboxylic acids derivatives, including those structurally related to tetrahydroquinoline, have shown psychotropic activity. Research highlights include drugs like phosenazid with tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties. This area underscores the potential of tetrahydroquinoline derivatives in developing new treatments for neurological disorders and enhancing cognitive functions (Semina et al., 2016).
特性
IUPAC Name |
1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(11(15)16)7-10(14)13(2)9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFVOKBVVXNWCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=CC=CC=C21)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165266 | |
| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
CAS RN |
1114822-70-6 | |
| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114822-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1,4-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901165266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438310.png)






![4-Fluoro-2-[(4-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438321.png)
![1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438322.png)



